4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, which is known for its significant role in medicinal chemistry. This compound is characterized by the presence of chloro, hydroxy, and methoxy functional groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxyphenyl)benzamide
- 4-chloro-N-(5-chloro-2-hydroxybenzylidene)benzohydrazide
- 4-chloro-N-(3-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the combination of chloro, hydroxy, and methoxy groups on the benzene ring, which provides it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-13-7-9(3-4-10(13)15)21(18,19)16-11-6-8(14)2-5-12(11)17/h2-7,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHMFBLNJTQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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